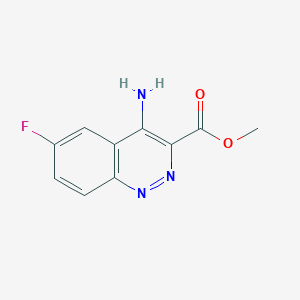![molecular formula C24H31F3O6 B13712641 methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Fluprostenol methyl ester is a synthetic ester derivative of fluprostenol, a prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Fluprostenol methyl ester typically involves the esterification of fluprostenol with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The general reaction can be represented as: [ \text{Fluprostenol} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{(+)-Fluprostenol Methyl Ester} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of (+)-Fluprostenol methyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the product.
Types of Reactions:
Hydrolysis: (+)-Fluprostenol methyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield fluprostenol and methanol.
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming fluprostenol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Fluprostenol and methanol.
Oxidation: Oxidized derivatives of fluprostenol.
Reduction: Fluprostenol.
Aplicaciones Científicas De Investigación
(+)-Fluprostenol methyl ester is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of glaucoma and other eye conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
The mechanism of action of (+)-Fluprostenol methyl ester involves its interaction with prostaglandin receptors. It mimics the effects of natural prostaglandins by binding to these receptors and activating signaling pathways that regulate various physiological processes. The molecular targets include prostaglandin receptors, and the pathways involved are related to inflammation, smooth muscle contraction, and intraocular pressure regulation.
Comparación Con Compuestos Similares
Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.
Travoprost: Similar to latanoprost, used for reducing intraocular pressure.
Bimatoprost: A prostaglandin analog with applications in glaucoma treatment and eyelash growth enhancement.
Uniqueness: (+)-Fluprostenol methyl ester is unique due to its specific ester structure, which may confer different pharmacokinetic properties compared to other prostaglandin analogs. Its methyl ester group can influence its solubility, stability, and bioavailability, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C24H31F3O6 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17?,19?,20-,21?,22?/m1/s1 |
Clave InChI |
ORBXLQUSZNREPS-MMNXSNAFSA-N |
SMILES isomérico |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O |
SMILES canónico |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
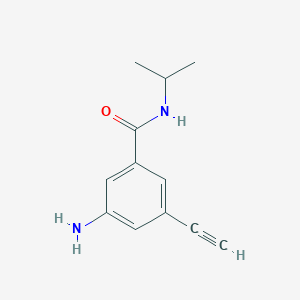
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
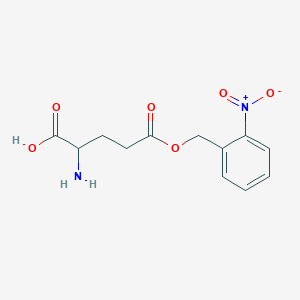
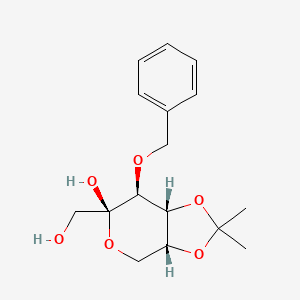
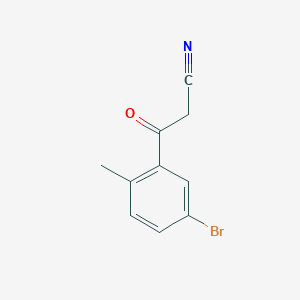

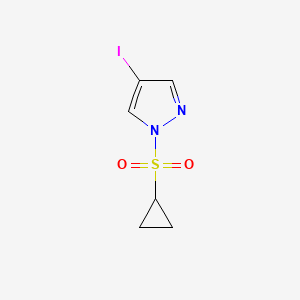
![1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)
![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
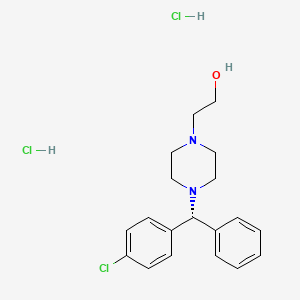
![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
